molecular formula C14H6ClF3N2O3 B14667130 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile CAS No. 50594-65-5

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile

Cat. No.: B14667130
CAS No.: 50594-65-5
M. Wt: 342.65 g/mol
InChI Key: MLIRWLLSJRENFY-UHFFFAOYSA-N
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Description

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile is a complex organic compound characterized by the presence of chloro, trifluoromethyl, phenoxy, nitro, and benzonitrile functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 2-nitrobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-aminobenzonitrile, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications .

Properties

CAS No.

50594-65-5

Molecular Formula

C14H6ClF3N2O3

Molecular Weight

342.65 g/mol

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile

InChI

InChI=1S/C14H6ClF3N2O3/c15-11-3-1-9(14(16,17)18)6-13(11)23-10-2-4-12(20(21)22)8(5-10)7-19/h1-6H

InChI Key

MLIRWLLSJRENFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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